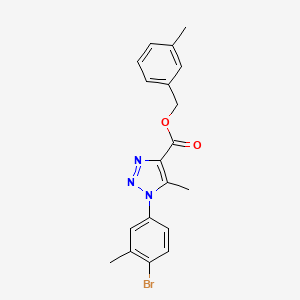
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C17H11NO4 and a molecular weight of 293.27 g/mol This compound features a quinoline core substituted with a carboxylic acid group at the 4-position and a 1,3-benzodioxole moiety at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an o-aminoacetophenone derivative, with an enolisable ketone in the presence of a catalyst like molecular iodine in ethanol . Another method utilizes a Friedlander heteroannulation approach with nano ZnO as a catalyst under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
化学反应分析
Types of Reactions
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzodioxole and quinoline moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学研究应用
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with proteins involved in cell division and apoptosis, such as tubulin, thereby disrupting microtubule dynamics and leading to cell death.
相似化合物的比较
Similar Compounds
2-(2-Benzodioxol-5-yl-vinyl)-quinoline: Similar structure with a vinyl group instead of a carboxylic acid.
2-Benzodioxol-5-yl-thiazolidine-4-carboxylic acid: Contains a thiazolidine ring instead of a quinoline ring.
5-Benzodioxol-5-yl-penta-2,4-dienoic acid: Features a penta-2,4-dienoic acid moiety instead of a quinoline ring.
Uniqueness
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid is unique due to its combination of a quinoline core and a benzodioxole moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)12-8-14(18-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVLKMMKKJBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)
![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)




![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)


![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)
![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)
![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)
